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molecular formula C12H15BrO B8452053 4-(1-Oxo-4-methyl-pentyl) bromobenzene

4-(1-Oxo-4-methyl-pentyl) bromobenzene

Cat. No. B8452053
M. Wt: 255.15 g/mol
InChI Key: GLMPHLZHYRJERJ-UHFFFAOYSA-N
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Patent
US05414007

Procedure details

Reaction Scheme 5 discloses a specific synthetic route to 4-(4-methylpentyl)-phenylethyne (Compound 26). In accordance with this scheme, bromobenzene (Compound 27) is reacted under Friedel Crafts conditions (AlCl3) with the acid chloride (Compound 28) prepared in situ from 4-methyl valeric acid, to yield 4-(1-oxo-4-methyl-pentyl)bromobenzene (Compound 29). Compound 29 is reduced under Wolff-Kishner conditions (KOH, NH2NH2) to yield 4-(4-methylpentyl)bromobenzene (Compound 30). The bromobenzene derivative 30 is converted to the ethyne derivative 26 through the intermediate trimethylsilyl ethyne derivative 31 in a manner similar to the conversion described in connection with Reaction Scheme 3. ##STR9##
Name
4-(4-methylpentyl)-phenylethyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)CCCC1C=CC(C#C)=CC=1.[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:26][CH:27]([CH3:33])[CH2:28][CH2:29][C:30](O)=[O:31]>>[O:31]=[C:30]([C:19]1[CH:20]=[CH:21][C:16]([Br:15])=[CH:17][CH:18]=1)[CH2:29][CH2:28][CH:27]([CH3:33])[CH3:26] |f:2.3.4.5|

Inputs

Step One
Name
4-(4-methylpentyl)-phenylethyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC1=CC=C(C=C1)C#C)C
Step Two
Name
Compound 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCCC1=CC=C(C=C1)C#C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Compound 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction Scheme 5

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(C)C)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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